N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution reactions:
Methylation: The methyl groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Final assembly: The final step involves the coupling of the substituted pyrazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and propan-2-yl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the substituents, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic media).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic transformations.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: It can interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Due to its potential biological activity, the compound can be explored as a candidate for the development of new therapeutic agents.
Diagnostics: It may be used in the development of diagnostic tools or imaging agents.
Industry
Agriculture: The compound can be investigated for its potential use as a pesticide or herbicide.
Polymer Science: It may be used as a monomer or additive in the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine shares structural similarities with other pyrazole derivatives, such as:
- 1,3-dimethyl-1H-pyrazol-5-amine
- 3-cyclopropyl-1H-pyrazol-5-amine
- 1-(propan-2-yl)-1H-pyrazol-5-amine
Uniqueness
- Structural Features : The presence of both cyclopropyl and propan-2-yl groups, along with the dimethyl substitution on the pyrazole ring, gives the compound unique steric and electronic properties.
- Biological Activity : Its specific structural configuration may result in distinct biological activities compared to other pyrazole derivatives, making it a valuable compound for further research and development.
Properties
CAS No. |
1856083-62-9 |
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Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C15H23N5/c1-10(2)20-13(7-14(17-20)12-5-6-12)8-16-15-11(3)9-19(4)18-15/h7,9-10,12H,5-6,8H2,1-4H3,(H,16,18) |
InChI Key |
WTQQTXIWBPVOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=NN2C(C)C)C3CC3)C |
Origin of Product |
United States |
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